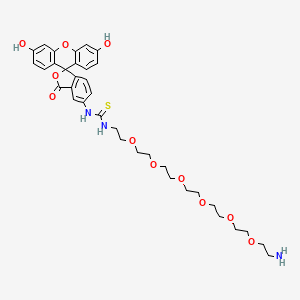
Fluorescein-PEG6-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-PEG6-Amine is a fluorescein dye with an excitation/emission maximum of 494/517 nm. It contains a free amine group, which can react with carboxylic acids, activated NHS esters, carbonyl groups (ketones, aldehydes), and more. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The PEG6 linker is typically introduced through a series of ethoxylation reactions, where ethylene oxide is added to a hydroxyl group . The final step involves the reaction of the PEG6-fluorescein intermediate with an amine source under mild conditions .
Industrial Production Methods
Industrial production of Fluorescein-PEG6-Amine involves large-scale ethoxylation and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein-PEG6-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the PEG6 and amine groups are generally stable under mild oxidative and reductive conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS esters, carboxylic acids, and aldehydes.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include amide or imine derivatives, depending on the reactants used.
Oxidation and Reduction: Products include oxidized or reduced forms of the fluorescein core.
Applications De Recherche Scientifique
Fluorescein-PEG6-Amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.
Medicine: Utilized in diagnostic imaging, particularly in angiography and cellular imaging.
Industry: Applied in the development of fluorescent sensors and materials for environmental monitoring and quality control.
Mécanisme D'action
Fluorescein-PEG6-Amine exerts its effects through fluorescence. The fluorescein core absorbs light at 494 nm and emits light at 517 nm . The PEG6 spacer enhances solubility and reduces steric hindrance, allowing the compound to interact more effectively with target molecules . The amine group facilitates covalent binding to various biomolecules and surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine 6G: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein-PEG4-Amine: A shorter PEG linker variant with slightly different solubility and binding characteristics.
Uniqueness
Fluorescein-PEG6-Amine is unique due to its optimal balance of solubility, reactivity, and fluorescence properties. The PEG6 spacer provides enhanced solubility compared to shorter PEG linkers, while the amine group offers versatile reactivity .
Propriétés
Formule moléculaire |
C35H43N3O11S |
|---|---|
Poids moléculaire |
713.8 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
InChI |
InChI=1S/C35H43N3O11S/c36-7-9-42-11-13-44-15-17-46-19-20-47-18-16-45-14-12-43-10-8-37-34(50)38-24-1-4-28-27(21-24)33(41)49-35(28)29-5-2-25(39)22-31(29)48-32-23-26(40)3-6-30(32)35/h1-6,21-23,39-40H,7-20,36H2,(H2,37,38,50) |
Clé InChI |
DRTOXEJBNKKBSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


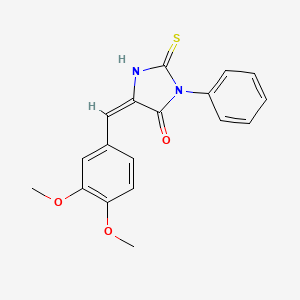
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
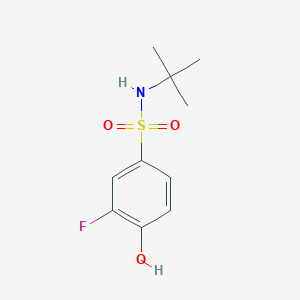
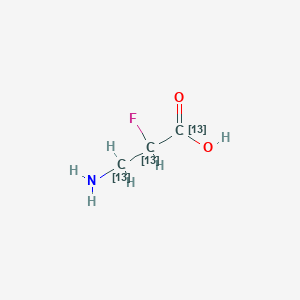



![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
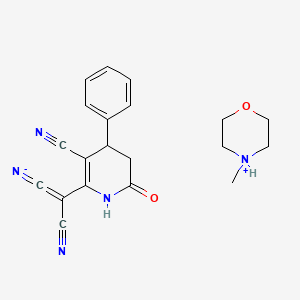
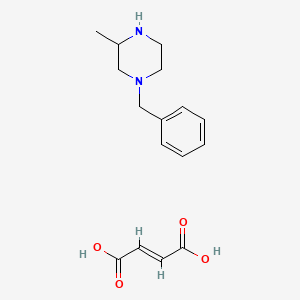


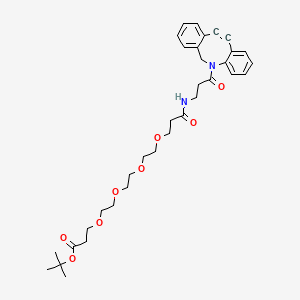
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
